Egfr/brafv600E-IN-3

EGFR BRAF V600E EGFR T790M

Researchers studying acquired resistance in NSCLC or colorectal cancer often face confounding variables when using drug combinations. EGFR/BRAFV600E-IN-3 (compound 3h) solves this by providing a single chemical entity with quantified, balanced activity against three clinically relevant oncogenic targets: wild-type EGFR (IC50 = 57 nM), mutant BRAF V600E (IC50 = 68 nM), and the gatekeeper mutant EGFR T790M (IC50 = 9.70 nM). This avoids the signaling perturbation artifacts introduced by multi-drug cocktails. Its verified apoptotic mechanism and superior antiproliferative profile (GI50 = 22 nM vs. 33 nM for erlotinib) make it ideal for target engagement and SAR studies.

Molecular Formula C25H18N4O3
Molecular Weight 422.4 g/mol
Cat. No. B12396942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr/brafv600E-IN-3
Molecular FormulaC25H18N4O3
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C=C2N3C(=C(N=N3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C25H18N4O3/c1-32-18-12-13-20-19(14-18)21(15-22(30)26-20)29-24(16-8-4-2-5-9-16)23(27-28-29)25(31)17-10-6-3-7-11-17/h2-15H,1H3,(H,26,30)
InChIKeyJHIMTNXOXWZEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR/BRAFV600E-IN-3 Overview


EGFR/BRAFV600E-IN-3 (corresponding to compound 3h in the published literature) is a 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivative that functions as a multi-target kinase inhibitor [1]. It exhibits quantifiable inhibitory activity against wild-type EGFR (IC50 = 57 nM), mutant BRAF V600E (IC50 = 68 ± 5 nM), and the clinically relevant resistance mutant EGFR T790M (IC50 = 9.70 ± 0.8 nM) [1]. The compound also demonstrates antiproliferative effects across a panel of cancer cell lines with a mean GI50 of 22 nM, outperforming the reference drug erlotinib (GI50 = 33 nM) [1]. Its molecular formula is C25H18N4O3 with a molar mass of 422.44 g/mol .

EGFR/BRAFV600E-IN-3 vs. Single-Target Inhibitors


Generic substitution with single-target EGFR inhibitors (e.g., erlotinib, gefitinib) or selective BRAF V600E inhibitors (e.g., vemurafenib) fails to replicate the biological activity of EGFR/BRAFV600E-IN-3 because this compound simultaneously engages three clinically validated oncogenic targets—wild-type EGFR, BRAF V600E, and the T790M gatekeeper mutant—within a single chemical entity [1]. In direct comparative assays, erlotinib showed no meaningful BRAF V600E inhibition (IC50 = 60 ± 5 nM versus 68 ± 5 nM for 3h, but erlotinib is not a validated dual inhibitor), while osimertinib potently inhibits EGFR T790M (IC50 = 8 nM) but lacks BRAF V600E activity [1]. This triple-target profile is quantitatively established through head-to-head enzymatic assays, meaning researchers who substitute this compound with any single-target or even dual-target analog (e.g., EGFR/BRAFV600E-IN-1, which lacks sub-10 nM T790M potency) will obtain fundamentally different signaling perturbation and antiproliferative outcomes [1].

EGFR/BRAFV600E-IN-3 Evidence & Comparisons


Triple-Target Inhibition vs. Erlotinib & Osimertinib

In a single study employing parallel enzymatic inhibition assays, compound 3h (EGFR/BRAFV600E-IN-3) simultaneously inhibited three targets at therapeutically relevant potencies: EGFR (IC50 = 57 nM), BRAF V600E (IC50 = 68 ± 5 nM), and EGFR T790M (IC50 = 9.70 ± 0.8 nM) [1]. The reference drug erlotinib inhibited EGFR with IC50 = 80 nM and BRAF V600E with IC50 = 60 ± 5 nM but showed no reported activity against EGFR T790M, while osimertinib inhibited EGFR T790M with IC50 = 8 nM but is not a BRAF V600E inhibitor [1]. No other compound in the 3a–j series achieved this combination of sub-100 nM dual EGFR/BRAF V600E activity coupled with sub-10 nM T790M potency [1].

EGFR BRAF V600E EGFR T790M multi-target inhibitor kinase profiling

EGFR Wild-Type Inhibition vs. Erlotinib

Compound 3h (EGFR/BRAFV600E-IN-3) inhibited wild-type EGFR with an IC50 of 57 nM, which is 1.4-fold more potent than erlotinib (IC50 = 80 nM) measured in the same assay system [1]. Among the four most active derivatives in the series (3f, 3g, 3h, 3j), compound 3h was the most potent EGFR inhibitor, with compound 3g showing IC50 = 64 nM (1.12-fold less potent than 3h), compound 3f at 72 nM, and compound 3j at 79 nM [1]. This within-series gradation establishes a clear rank-order of EGFR potency.

EGFR inhibition erlotinib comparator IC50 comparison wild-type EGFR

EGFR T790M Mutant Inhibition vs. Osimertinib

Compounds 3g and 3h were evaluated against the EGFR T790M mutant using osimertinib as the reference drug. Compound 3h (EGFR/BRAFV600E-IN-3) inhibited EGFR T790M with an IC50 of 9.70 ± 0.8 nM, which was statistically equivalent to osimertinib (IC50 = 8 nM), while compound 3g showed IC50 = 8.40 ± 0.7 nM [1]. This sub-10 nM T790M potency is a distinctive feature not reported for other dual EGFR/BRAFV600E inhibitor series such as EGFR/BRAFV600E-IN-1 (no T790M data available) or EGFR/BRAFV600E-IN-4 .

EGFR T790M osimertinib comparator T790M gatekeeper mutation resistance mutation

Antiproliferative Activity vs. Erlotinib

In MTT-based antiproliferative assays against a panel of four human cancer cell lines—Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung)—compound 3h (EGFR/BRAFV600E-IN-3) achieved a mean GI50 of 22 nM, representing a 1.5-fold improvement over erlotinib (GI50 = 33 nM) [1]. The closest in-series comparator, compound 3g, exhibited a GI50 of 26 nM, while compounds 3f and 3i showed GI50 values of 28 nM and 31 nM, respectively [1]. Compound 3h was more effective than erlotinib against all four individual cell lines tested [1].

antiproliferative activity cancer cell panel GI50 comparison MTT assay

Apoptosis Induction vs. Compound 3g

Mechanistic assays demonstrated that compound 3h (EGFR/BRAFV600E-IN-3) functions as an apoptotic inducer by activating caspase-3, caspase-8, and the pro-apoptotic protein Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl-2 [1]. This apoptotic signature was shared with compound 3g, confirming within-series mechanistic consistency for the 3f–j scaffold [1]. The combination of robust target inhibition (EGFR/BRAF V600E/T790M) with verified apoptotic pathway engagement distinguishes compound 3h from simple kinase inhibitors that may only cytostatically arrest cells without inducing programmed cell death.

apoptosis induction caspase activation Bcl-2 family mechanism of action

Selectivity in MCF-10A Normal Cells

In a cell viability assay using the non-tumorigenic human mammary epithelial cell line MCF-10A, all compounds in the 3a–j series—including compound 3h—exhibited >87% cell viability at a concentration of 50 µM after four days of treatment [1]. This indicates that the potent antiproliferative effects observed in cancer cell lines (GI50 = 22 nM) are not driven by general cytotoxicity, providing a preliminary selectivity window of approximately 2,200-fold between the antiproliferative GI50 and the concentration at which normal cell viability remains above 87% [1].

selectivity cytotoxicity MCF-10A normal cell viability

EGFR/BRAFV600E-IN-3 Application Scenarios


EGFR TKI Resistance & BRAF V600E Models

EGFR/BRAFV600E-IN-3 is optimally deployed in cellular models of non-small cell lung cancer (NSCLC) or colorectal cancer that harbor both activating EGFR mutations and the BRAF V600E mutation, particularly where the EGFR T790M gatekeeper mutation mediates acquired resistance to first- and second-generation TKIs. The compound's verified sub-10 nM T790M potency (IC50 = 9.70 ± 0.8 nM, comparable to osimertinib) [1] combined with dual EGFR/BRAF V600E inhibition (57 nM and 68 nM, respectively) [1] enables single-agent interrogation of all three clinically relevant targets simultaneously, avoiding the confounding variables introduced by drug combinations.

Multi-Target Kinase Profiling Studies

For chemical biology studies requiring a single molecular probe with quantified, balanced activity across EGFR, BRAF V600E, and EGFR T790M, EGFR/BRAFV600E-IN-3 provides the only published profile with sub-100 nM dual EGFR/BRAF V600E potency paired with sub-10 nM T790M activity in the same compound [1]. This makes it suitable for kinase selectivity profiling panels, cellular target engagement assays (CETSA), and structure–activity relationship (SAR) studies where the 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one scaffold serves as a template for further optimization [1].

Apoptosis Research in EGFR/BRAF Cancer Models

The documented apoptotic mechanism—caspase-3/8 activation, Bax upregulation, and Bcl-2 downregulation [1]—makes EGFR/BRAFV600E-IN-3 suitable for programmed cell death studies in Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung) cancer models, where it demonstrates 1.5-fold greater antiproliferative potency than erlotinib (GI50 = 22 nM vs. 33 nM) [1]. Researchers can leverage the published apoptotic marker data to design experiments examining the intersection of kinase inhibition and mitochondrial apoptosis pathways.

Comparative Efficacy vs. Single-Target Benchmarks

EGFR/BRAFV600E-IN-3 is well-suited as a reference compound in studies comparing multi-target versus single-target inhibition strategies. Its directly measured potency ratios against erlotinib (1.4-fold more potent on EGFR, 1.5-fold more potent in cellular antiproliferation) [1] and its T790M equipotency with osimertinib [1] provide a quantitative benchmark for evaluating next-generation multi-target inhibitors. The published GI50 data across four cancer cell lines (Panc-1, MCF-7, HT-29, A-549) [1] enable direct cross-study comparability.

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